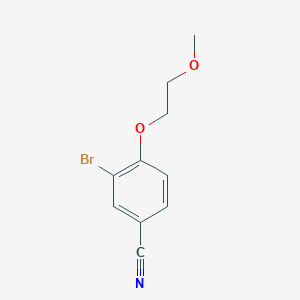

3-溴-4-(2-甲氧基乙氧基)苯甲腈

描述

Synthesis Analysis

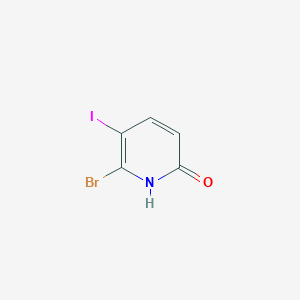

The synthesis of 3-Bromo-4-(2-methoxyethoxy)benzonitrile can be achieved from 3, 4-bis (2-methoxyethoxy)benzaldehyde. The traditional synthetic method required harsh reaction conditions and long reaction time. 3, 4-Bis (2-methoxyethoxy)benzaldehyde and hydroxylamine hydrochloride were conducted in formic acid using a certain amount of pyridine as a catalyst .Molecular Structure Analysis

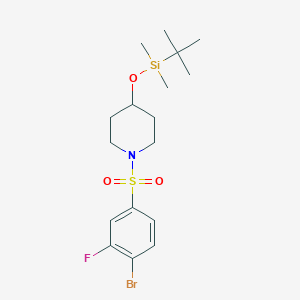

The molecular structure of 3-Bromo-4-(2-methoxyethoxy)benzonitrile can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学研究应用

Organic Synthesis

3-Bromo-4-(2-methoxyethoxy)benzonitrile: is a versatile intermediate in organic synthesis. Its bromo and nitrile functional groups make it a valuable precursor for further chemical modifications. It can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules. This compound is particularly useful in constructing heterocyclic structures that are prevalent in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, this compound serves as an intermediate for the synthesis of various drug candidates. Its structure allows for the introduction of pharmacophores through substitution reactions, aiding in the development of new medications with potential therapeutic applications .

Materials Science

The benzonitrile moiety of 3-Bromo-4-(2-methoxyethoxy)benzonitrile is significant in materials science. It can be incorporated into polymers or small molecules that form part of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The electron-withdrawing nature of the nitrile group can improve the electronic properties of these materials .

Chemical Engineering

In chemical engineering, this compound can be used to study process optimization for the synthesis of fine chemicals. Its reactivity profile can help in understanding reaction kinetics and thermodynamics, which are crucial for designing efficient and scalable chemical processes .

Environmental Studies

3-Bromo-4-(2-methoxyethoxy)benzonitrile: may also find applications in environmental studies, particularly in the analysis of degradation products of organic compounds in water or soil. Its stability under various conditions can provide insights into the persistence of similar compounds in the environment .

Biochemistry Research

In biochemistry, this compound could be used to modify biomolecules or create probes for understanding molecular interactions. The bromo group can be utilized for site-specific labeling of proteins or nucleic acids, aiding in the study of biological systems .

Analytical Chemistry

Analytical chemists might employ 3-Bromo-4-(2-methoxyethoxy)benzonitrile as a standard or reagent in chromatography and spectroscopy. Its unique spectral properties can help in the identification and quantification of similar compounds in complex mixtures .

Theoretical Chemistry Studies

Finally, in theoretical chemistry, the compound’s molecular structure can be analyzed using computational methods to predict its reactivity, stability, and interaction with other molecules. This can inform the design of new compounds with desired properties before they are synthesized in the lab .

安全和危害

The safety data sheet for a similar compound, 3-Bromo-4-(2-methoxyethoxy)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

属性

IUPAC Name |

3-bromo-4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQINDIEFCDHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-methoxyethoxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

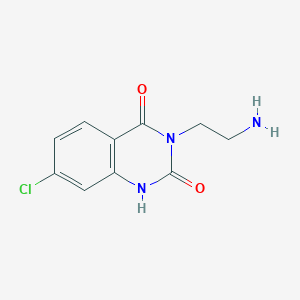

![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)

![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)